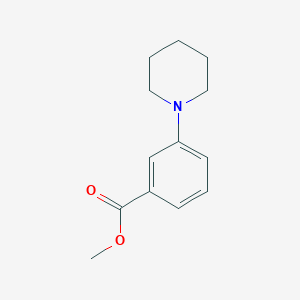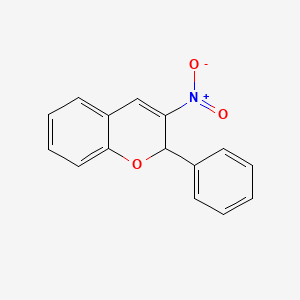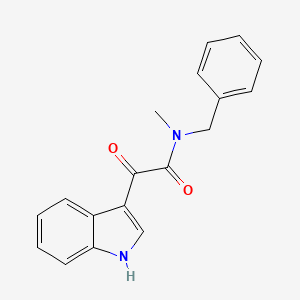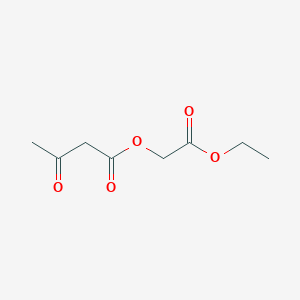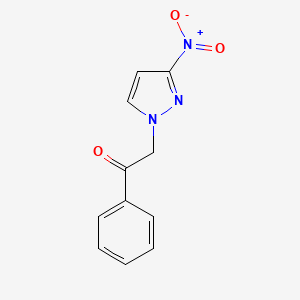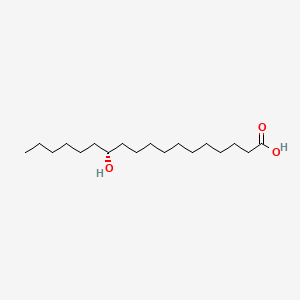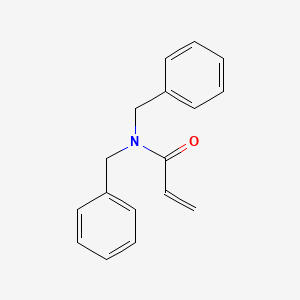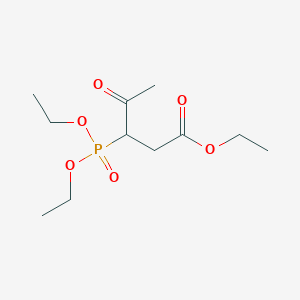![molecular formula C8H4N6O4 B3054080 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone CAS No. 5807-13-6](/img/no-structure.png)
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone, also known as Dihydropyrimidotetranone (DHPPT), is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHPPT is a versatile compound that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism Of Action
The mechanism of action of DHPPT is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase. Dihydrofolate reductase is an enzyme that is essential for DNA synthesis and cell growth. By inhibiting dihydrofolate reductase, DHPPT can prevent the synthesis of DNA and inhibit cell growth.
Biochemical And Physiological Effects
DHPPT has been shown to have various biochemical and physiological effects. In vitro studies have shown that DHPPT can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DHPPT has also been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide, a molecule that is involved in inflammation.
Advantages And Limitations For Lab Experiments
The advantages of using DHPPT in lab experiments include its versatility, as it can be synthesized through various methods, and its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The limitations of using DHPPT in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are many future directions for the study of DHPPT, including the development of new synthetic methods, the study of its mechanism of action, and its potential applications in various fields. In medicinal chemistry, future studies could focus on the development of DHPPT derivatives with improved potency and selectivity. In materials science, future studies could focus on the synthesis of new organic semiconductors using DHPPT as a precursor. In catalysis, future studies could focus on the development of new reactions using DHPPT as a catalyst. Overall, the study of DHPPT has the potential to lead to new discoveries and applications in various fields.
Synthesis Methods
DHPPT can be synthesized through various methods, including the reaction of 2,4,6,8-tetranitro-1,9-dihydropyrimido[5,4-g]pteridine with sodium borohydride, which reduces the nitro groups to amino groups, followed by oxidation of the resulting compound with lead tetraacetate. Other methods include the reaction of 2,4,6,8-tetranitro-1,9-dihydropyrimido[5,4-g]pteridine with sodium dithionite or the reaction of 2,4,6,8-tetranitro-1,9-dihydropyrimido[5,4-g]pteridine with potassium permanganate.
Scientific Research Applications
DHPPT has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DHPPT has been studied as an inhibitor of dihydrofolate reductase, an enzyme that is essential for DNA synthesis and cell growth. DHPPT has also been studied as an antitumor agent due to its ability to inhibit the growth of cancer cells. In materials science, DHPPT has been studied as a potential precursor for the synthesis of organic semiconductors. In catalysis, DHPPT has been studied as a potential catalyst for various reactions, including the oxidation of alcohols and the reduction of nitroarenes.
properties
CAS RN |
5807-13-6 |
|---|---|
Product Name |
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone |
Molecular Formula |
C8H4N6O4 |
Molecular Weight |
248.16 g/mol |
IUPAC Name |
1,9-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone |
InChI |
InChI=1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-4-2(9-1)6(16)14-8(18)12-4/h(H4,10,11,12,13,14,15,16,17,18) |
InChI Key |
SVDLRKRVMBVGHQ-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




